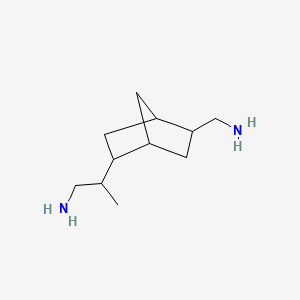
(5(Or 6)-((aminomethyl)ethyl)bicyclo(2.2.1)hept-2-yl)methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5(Or 6)-((aminomethyl)ethyl)bicyclo(221)hept-2-yl)methylamine is a bicyclic amine compound with a unique structure that includes a bicyclo[221]heptane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5(Or 6)-((aminomethyl)ethyl)bicyclo(2.2.1)hept-2-yl)methylamine typically involves the formation of the bicyclo[2.2.1]heptane core through a [4 + 2] cycloaddition reaction. This reaction can be catalyzed by organocatalysts under mild conditions, allowing for the enantioselective formation of the desired product . The reaction conditions often include the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins as starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(5(Or 6)-((aminomethyl)ethyl)bicyclo(2.2.1)hept-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
科学的研究の応用
(5(Or 6)-((aminomethyl)ethyl)bicyclo(2.2.1)hept-2-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential ligand for various biological targets.
Industry: The compound can be used in the production of polymers and other industrial chemicals.
作用機序
The mechanism by which (5(Or 6)-((aminomethyl)ethyl)bicyclo(2.2.1)hept-2-yl)methylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects .
類似化合物との比較
Similar Compounds
2-Phenethylamines: These compounds share a similar amine functional group but have different structural frameworks.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds have a different core structure but can exhibit similar biological activities.
Uniqueness
(5(Or 6)-((aminomethyl)ethyl)bicyclo(2.2.1)hept-2-yl)methylamine is unique due to its bicyclo[2.2.1]heptane core, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
51194-28-6 |
|---|---|
分子式 |
C11H22N2 |
分子量 |
182.31 g/mol |
IUPAC名 |
2-[5-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]propan-1-amine |
InChI |
InChI=1S/C11H22N2/c1-7(5-12)11-4-8-2-9(11)3-10(8)6-13/h7-11H,2-6,12-13H2,1H3 |
InChIキー |
SRNKYCYHUVXIQW-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C1CC2CC1CC2CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















